molecular formula C11H17N3O3 B12828425 tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate

tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate

Cat. No.: B12828425
M. Wt: 239.27 g/mol
InChI Key: BBNCWMRMQKGSTF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of α,β-acetylenic oximes with hydroxylamine under cycloisomerization conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production of this compound may involve catalyst-free and microwave-assisted methods to enhance efficiency and yield. For example, the use of microwave irradiation can significantly reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the isoxazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on sodium channels or other ion channels, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(methylamino)-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 3-(methylamino)-4,6-dihydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)14-5-7-8(6-14)17-13-9(7)12-4/h5-6H2,1-4H3,(H,12,13)

InChI Key

BBNCWMRMQKGSTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)ON=C2NC

Origin of Product

United States

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